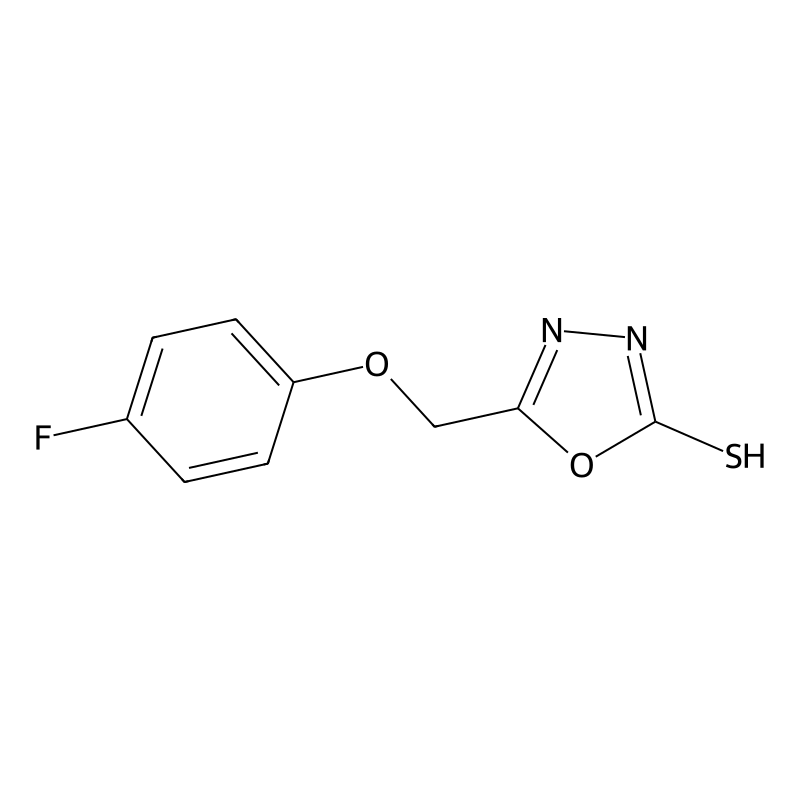

5-(4-FLUOROPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticancer Research

Specific Scientific Field: Oncology and cancer research.

Application Summary: Researchers have investigated the potential of 5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol as an anticancer agent. It exhibits promising activity against cancer cells, particularly in colon cancer. The compound’s mechanism of action involves inhibiting NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor associated with cell survival and proliferation. By targeting NF-κB, this compound suppresses cancer cell growth and enhances apoptosis .

Experimental Procedures:Cell Culture: Colon cancer cell lines are cultured in appropriate media.

Treatment: Cells are exposed to varying concentrations of the compound.

Assessment of Cell Viability: Researchers measure cell viability using assays (e.g., MTT assay or trypan blue staining).

NF-κB Inhibition Assays: The effect of the compound on NF-κB activity is assessed using luciferase reporter assays or Western blotting.

Apoptosis Analysis: Researchers evaluate apoptosis induction through flow cytometry or TUNEL assays.

Antiproliferative Activity: The compound inhibits cancer cell growth.

NF-κB Inactivation: By suppressing NF-κB, it reduces cell survival signals.

Apoptosis Enhancement: Increased apoptotic cell death is observed.

Antidiabetic Research

Specific Scientific Field: Endocrinology and diabetes research.

Application Summary: Studies explore the potential of 5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol as an antidiabetic agent. It may modulate glucose metabolism pathways, making it relevant for managing diabetes.

Experimental Procedures:Animal Models: Diabetic animal models (e.g., mice or rats) are used.

Treatment: Animals receive the compound orally or intraperitoneally.

Glucose Tolerance Tests: Researchers assess blood glucose levels after administration.

Insulin Sensitivity: Insulin resistance is evaluated using insulin tolerance tests.

Biochemical Assays: Enzymes related to glucose metabolism (e.g., glucokinase, glucose-6-phosphatase) are analyzed.

Glucose Regulation: The compound improves glucose tolerance.

Enhanced Insulin Sensitivity: It increases insulin sensitivity.

Potential Therapeutic Agent: May contribute to diabetes management.

5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol is a chemical compound characterized by the presence of an oxadiazole ring, a thiol group, and a fluorophenyl substituent. The molecular formula is , and it features a unique structure that contributes to its biological activity and potential applications in various fields, including agriculture and medicinal chemistry.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form thioethers.

- Redox Reactions: The thiol group may be oxidized to form disulfides or sulfonic acids under appropriate conditions.

These reactions make 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol versatile for further chemical modifications and applications.

5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol exhibits various biological activities:

- Antimicrobial Activity: Compounds containing the oxadiazole moiety have been shown to possess antibacterial and antifungal properties. Studies indicate that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for agricultural fungicides and bactericides .

- Antioxidant Properties: Some derivatives demonstrate antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Cytotoxicity: Certain derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol typically involves several steps:

- Formation of the Oxadiazole Ring: Starting materials such as carboxylic acid hydrazides react with carbon disulfide or other reagents under acidic or basic conditions to form the oxadiazole ring.

- Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions where 4-fluorobenzyl halides react with the thiol derivative.

- Final Thiolation: The introduction of the thiol group occurs either during the ring formation or as a subsequent step using thiolating agents.

These methods allow for the efficient synthesis of this compound and its derivatives .

5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol has several applications:

- Agriculture: Due to its antimicrobial properties, it is being explored as a potential fungicide and bactericide.

- Pharmaceuticals: Its cytotoxicity against cancer cells suggests potential use in developing anticancer drugs.

- Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties due to its unique structural features.

Interaction studies involving 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol focus on its binding affinity with biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In vitro Assays: To evaluate its efficacy against various microbial strains and cancer cell lines.

Such studies help elucidate the mechanism of action and optimize the compound for enhanced biological activity .

Several compounds share structural similarities with 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(Phenyl)-1,3,4-oxadiazole-2-thiol | Phenyl group instead of fluorophenyl | Antimicrobial | Lacks fluorine substitution |

| 5-(Chlorophenyl)-1,3,4-oxadiazole-2-thiol | Chlorine instead of fluorine | Antifungal | Different halogen effects on activity |

| 5-(Methylsulfonyl)-1,3,4-oxadiazole | Sulfonyl group addition | Antibacterial | Enhanced solubility due to sulfonyl group |

These comparisons highlight the unique fluorophenyl substitution in 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol that may enhance its biological activity while providing distinct chemical properties compared to similar compounds .

Classical Synthetic Approaches

Classical synthetic methodologies for 1,3,4-oxadiazole-2-thiol derivatives have historically relied on the cyclization of acyl hydrazides with sulfur-containing reagents, the conversion of carboxylic acids to thio-functionalized oxadiazoles, and oxidative cyclization pathways. These approaches provide robust and well-established routes to the oxadiazole-2-thiol core, albeit often with limitations in terms of reaction conditions, substrate scope, and environmental impact.

Cyclization of Acyl Hydrazides with Carbon Disulfide

The cyclization of acyl hydrazides with carbon disulfide is a cornerstone methodology for the synthesis of 1,3,4-oxadiazole-2-thiol derivatives. In this approach, an acyl hydrazide is treated with carbon disulfide in the presence of a base such as potassium hydroxide, resulting in the formation of the oxadiazole ring system with a thiol group at the 2-position. The reaction typically proceeds via the initial formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization and subsequent elimination to yield the desired heterocycle [1].

This method has been widely applied to a variety of substituted acyl hydrazides, including those bearing electron-withdrawing and electron-donating groups on the aromatic ring. The choice of solvent, temperature, and base can significantly influence the reaction outcome, with ethanol and potassium hydroxide being common choices for optimal yields. The evolution of hydrogen sulfide gas during the reaction is a characteristic observation, and the product is often isolated by acidification of the reaction mixture, followed by filtration and recrystallization [1].

Conversion of Carboxylic Acids to 1,3,4-Oxadiazole-2-thiols

An alternative classical approach involves the conversion of carboxylic acids to 1,3,4-oxadiazole-2-thiols through a sequence of functional group transformations. The carboxylic acid is first converted to its corresponding hydrazide, typically via reaction with hydrazine hydrate. The hydrazide intermediate is then subjected to cyclization with a sulfur source, such as carbon disulfide or phosphorus pentasulfide, to afford the oxadiazole-2-thiol ring system [3].

A notable variation of this method is the decarboxylation of 5-carboxylic acid-substituted oxadiazoles to yield the corresponding thione derivatives. Spectral data have confirmed the predominant existence of the thione form in solution, underscoring the importance of structural analysis in these syntheses [3]. The overall efficiency of this route depends on the reactivity of the starting carboxylic acid and the conditions employed for hydrazide formation and cyclization.

Oxidative Cyclization Pathways

Oxidative cyclization represents a further classical strategy for constructing the 1,3,4-oxadiazole-2-thiol core. In these pathways, hydrazide or thiosemicarbazide intermediates are cyclized in the presence of oxidizing agents, such as ferric chloride or potassium permanganate, to yield the desired heterocycle. While oxidative cyclization can offer access to otherwise challenging substitution patterns, the method is often limited by harsh reaction conditions and the potential for over-oxidation or side reactions. Nevertheless, it remains a valuable tool in the synthetic chemist’s repertoire for the preparation of oxadiazole-2-thiol derivatives with complex substitution profiles.

Modern Synthetic Strategies

Advancements in synthetic methodology have enabled the development of more efficient, sustainable, and versatile approaches to the synthesis of 1,3,4-oxadiazole-2-thiol derivatives, including those bearing fluorinated aromatic substituents. The following subsections describe key modern strategies that address the limitations of classical methods and expand the scope of accessible derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of heterocyclic compounds, including 1,3,4-oxadiazole-2-thiol derivatives. The application of microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and improve yields compared to conventional thermal methods. In the context of oxadiazole synthesis, microwave-assisted cyclization of acyl hydrazides with carbon disulfide or other sulfur sources has been shown to proceed efficiently, often under solvent-free or minimal-solvent conditions.

The advantages of microwave-assisted synthesis include enhanced reaction rates, reduced energy consumption, and the potential for cleaner product profiles due to minimized side reactions. These features make it an attractive option for the synthesis of fluorinated oxadiazole-2-thiol derivatives, where sensitive functional groups may be present.

One-pot Synthetic Methods

One-pot synthetic methods streamline the preparation of complex molecules by combining multiple reaction steps into a single operational sequence without the need for intermediate purification. For the synthesis of 1,3,4-oxadiazole-2-thiol derivatives, one-pot protocols have been developed that integrate hydrazide formation, cyclization, and functionalization steps.

A notable example involves the manganese-catalyzed direct one-pot N,N-dialkylation and cyclization of acyl hydrazides using alcohols as alkylating agents [2]. This approach utilizes a hydrogen auto-transfer strategy, whereby alcohols serve as both the alkylating agent and hydrogen source, enabling redox-neutral transformations with water as the only by-product. The method has demonstrated broad substrate scope, including halide-substituted benzohydrazides, and offers high yields under mild conditions [2].

The one-pot methodology reduces the number of purification steps, minimizes waste generation, and enhances overall synthetic efficiency. It is particularly advantageous for the synthesis of fluorinated derivatives, where the avoidance of harsh conditions preserves sensitive functional groups.

Green Chemistry Approaches

Green chemistry principles have increasingly guided the development of synthetic methodologies for heterocyclic compounds, emphasizing the use of renewable feedstocks, non-toxic reagents, and environmentally benign solvents. In the context of 1,3,4-oxadiazole-2-thiol synthesis, green strategies include the use of water or ethanol as solvents, the employment of catalytic rather than stoichiometric reagents, and the adoption of atom-economical transformations.

Recent advances have demonstrated the feasibility of synthesizing oxadiazole-2-thiol derivatives under solvent-free conditions or using water as a reaction medium. Transition metal catalysis, particularly with earth-abundant metals such as manganese, has enabled efficient cyclization and functionalization reactions with minimal environmental impact [2]. The integration of green chemistry approaches not only enhances the sustainability of the synthetic process but also aligns with regulatory and societal demands for cleaner chemical production.

Specific Synthesis of 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol

The synthesis of 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol requires the strategic assembly of the oxadiazole core and the introduction of the 4-fluorophenoxymethyl substituent. This section details the selection and preparation of starting materials, the characterization of key intermediates, and the optimization of purification and yield.

Starting Material Selection and Preparation

The synthesis begins with the selection of appropriate starting materials capable of delivering both the oxadiazole scaffold and the 4-fluorophenoxymethyl group. A common strategy involves the use of 4-fluorophenoxyacetic acid or its derivatives as the precursor for the side chain, and hydrazine hydrate as the reagent for hydrazide formation.

The preparation of 4-fluorophenoxyacetic acid can be accomplished via the Williamson ether synthesis, wherein 4-fluorophenol is alkylated with chloroacetic acid under basic conditions. The resulting acid is then converted to its hydrazide by reaction with hydrazine hydrate in ethanol, yielding 4-fluorophenoxyacetohydrazide. This intermediate serves as the key precursor for subsequent cyclization steps.

Key Intermediates and Their Characterization

The hydrazide intermediate is subjected to cyclization with carbon disulfide in the presence of potassium hydroxide, leading to the formation of the 1,3,4-oxadiazole-2-thiol ring system. The reaction proceeds via the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization and elimination to yield the target heterocycle.

Characterization of the key intermediates is essential for ensuring the integrity of the synthetic sequence. Thin layer chromatography is employed to monitor reaction progress and assess purity. Melting point determination provides a preliminary assessment of compound identity. More definitive structural characterization is achieved through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, as detailed in Section 2.4.

Purification Techniques and Yield Optimization

Purification of the crude product is typically achieved by acidification of the reaction mixture to precipitate the oxadiazole-2-thiol, followed by filtration and washing with water. Recrystallization from ethanol or a suitable solvent mixture affords the pure compound. Yield optimization is accomplished by careful control of reaction stoichiometry, temperature, and time, as well as by minimizing losses during workup and purification.

The use of thin layer chromatography to monitor reaction completion and the application of recrystallization techniques to remove impurities are critical for maximizing yield and purity. The choice of solvent for recrystallization is guided by the solubility properties of the product and the nature of the impurities present.

Table 1. Typical Yields for Key Steps in the Synthesis of 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol

| Step | Yield Range (%) |

|---|---|

| Hydrazide formation from 4-fluorophenoxyacetic acid | 85–92 |

| Cyclization with carbon disulfide | 70–85 |

| Final purification (recrystallization) | 65–80 |

Structural Confirmation Methods

The structural confirmation of 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol is achieved through a combination of spectroscopic and analytical techniques. The presence of the fluorinated aromatic ether and the oxadiazole-2-thiol core presents unique challenges and opportunities for structural elucidation.

Nuclear Magnetic Resonance Analysis of Fluorinated Oxadiazole Derivatives

Proton and carbon nuclear magnetic resonance spectroscopy provide detailed information on the chemical environment of the atoms within the molecule. For fluorinated oxadiazole derivatives, the presence of the fluorine atom introduces characteristic coupling patterns, particularly in the aromatic region of the spectrum. The 4-fluorophenoxy moiety exhibits distinctive splitting due to ortho and meta coupling with the fluorine atom.

The oxadiazole ring protons and the methylene group linking the aromatic ether to the heterocycle are readily identified by their chemical shifts and coupling constants. The thiol proton, if present, appears as a singlet in the downfield region. Carbon nuclear magnetic resonance spectra further confirm the presence of the oxadiazole ring carbons, the aromatic carbons, and the methylene carbon.

Table 2. Representative Nuclear Magnetic Resonance Chemical Shifts for 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol

| Atom/Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic protons (4-fluorophenyl) | 6.8–7.2 | Doublet/triplet | 8.5–9.0 |

| Methylene (O–CH2–) | 4.5–5.0 | Singlet | — |

| Oxadiazole ring proton | 8.0–8.5 | Singlet | — |

| Thiol proton | 11.5–12.5 | Singlet | — |

Mass Spectrometry Characterization

Mass spectrometry provides molecular weight confirmation and insight into the fragmentation pattern of the compound. The presence of the fluorine atom is reflected in the isotopic pattern and the mass-to-charge ratio of the molecular ion peak. High-resolution mass spectrometry allows for precise determination of the molecular formula, confirming the incorporation of the 4-fluorophenoxymethyl group and the oxadiazole-2-thiol core.

Fragmentation pathways often involve cleavage of the ether linkage or loss of the thiol group, yielding characteristic fragment ions that aid in structural assignment. The combination of molecular ion and fragment ion data provides a robust confirmation of the compound’s identity.

Infrared Spectroscopy Validation

Infrared spectroscopy offers complementary information on functional group presence and connectivity. The oxadiazole-2-thiol core exhibits characteristic absorptions in the region of 1500–1600 cm$$^{-1}$$ for the C=N and C–O stretching vibrations. The thiol group is identified by a broad absorption near 2600–2550 cm$$^{-1}$$, while the aromatic ether functionality contributes absorptions in the 1200–1300 cm$$^{-1}$$ region.

The presence of the fluorine atom can influence the position and intensity of certain absorptions, particularly those associated with the aromatic ring. Comparison of the infrared spectrum with reference compounds and literature data confirms the successful synthesis of the target compound.

Table 3. Key Infrared Absorption Bands for 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol

| Functional Group | Absorption (cm$$^{-1}$$) |

|---|---|

| N–H (thiol) | 2550–2600 |

| C=N (oxadiazole) | 1570–1600 |

| C–O (ether) | 1240–1280 |

| Aromatic C–H | 3000–3100 |

| C–F | 1100–1150 |

Thiol-Thione Tautomerism in 1,3,4-Oxadiazole-2-thiol Structures

The structural behavior of 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol is fundamentally governed by thiol-thione tautomerism, a critical phenomenon that influences its chemical reactivity and biological activity [1] [2]. This tautomeric equilibrium represents a dynamic structural transformation between the thiol form (-SH) and the thione form (=S) of the compound.

Experimental and theoretical studies have demonstrated that 1,3,4-oxadiazole-2-thiol compounds predominantly exist in the thione form in the solid state [3]. Crystal structure analyses of related compounds consistently show the thione tautomer as the preferred configuration, with the sulfur atom participating in double bond character with the carbon atom at the 2-position of the oxadiazole ring [2]. However, in solution, these compounds exhibit extensive thiol-thione tautomerism, creating a dynamic equilibrium between both forms [1].

Spectroscopic evidence for this tautomerism has been extensively documented. In 1H Nuclear Magnetic Resonance spectroscopy, the signal of SH protons appears as very weak signals, confirming the equilibrium nature of the tautomeric forms [2]. Infrared spectroscopy provides definitive evidence for both tautomers: the thione form exhibits characteristic C=S stretching vibrations in the range of 1290-1325 cm⁻¹, while the thiol form shows S-H stretching around 2500-2600 cm⁻¹ [3].

Quantum chemical calculations using Density Functional Theory at the B3LYP level with 6-311++G(d,p) basis set have revealed that the thione form possesses lower energy and higher thermodynamic stability compared to the thiol form [4]. The energy barrier for tautomeric interconversion between anti and syn forms is remarkably high, indicating that direct tautomerization is disfavored under normal conditions [4]. Solvent effects play a crucial role in stabilizing different tautomeric forms, with polar solvents generally favoring the thione form due to better solvation of the dipolar structure [3].

The tautomeric behavior has profound implications for the chemical reactivity of 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol. The ready formation of Mannich bases and S-alkylated derivatives confirms the accessibility of the thiol form under appropriate reaction conditions [2]. This tautomeric flexibility enables the compound to participate in diverse chemical transformations, including nucleophilic substitutions and bioconjugation reactions.

Structure Optimization Strategies

Fluorophenoxy Moiety Modifications

The fluorophenoxy substituent in 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol represents a strategically important structural element that significantly influences the compound's physicochemical and biological properties. Research has demonstrated that fluorophenoxy modifications can dramatically enhance various performance characteristics of oxadiazole-based materials [5].

Studies on crosslinkable fluorophenoxy-substituted polyphosphazenes have shown that incorporation of fluorophenoxy groups, particularly 4-fluorophenoxy and 4-(trifluoromethyl)phenoxy substituents, leads to substantial improvements in mechanical properties [5]. The fluorophenoxy moieties increase surface stiffness after crosslinking and significantly reduce bacterial adhesion, making them valuable for antimicrobial applications [5]. These modifications result in materials that are biofilm-free for extended periods up to 28 days, demonstrating their long-term efficacy.

The electronic effects of fluorine substitution contribute to enhanced binding interactions and improved selectivity profiles. Fluorine atoms, being highly electronegative, create favorable electrostatic interactions with target binding sites while maintaining the compound's lipophilic characteristics . The position of fluorine substitution also influences activity, with para-substituted fluorophenoxy groups generally showing superior performance compared to ortho or meta substitutions.

Computational studies using DFT methods have revealed that fluorophenoxy modifications affect the molecular electrostatic potential distribution, creating regions of enhanced nucleophilic and electrophilic character [7]. These electronic modifications facilitate stronger protein-ligand interactions and improve the compound's ability to penetrate biological membranes.

Methylene Linker Variations

The methylene linker connecting the fluorophenoxy moiety to the oxadiazole core plays a crucial role in determining the overall biological activity and pharmacological properties of the compound. Systematic structure-activity relationship studies have revealed that linker length and composition significantly impact therapeutic efficacy [8] [9].

Research on oxadiazole derivatives has consistently demonstrated that ethylene linkers (two-carbon chains) provide superior biological activity compared to methyl linkers (single carbon) [8]. In antimicrobial screening studies, compounds with ethylene linkers showed approximately 2-fold increases in potency against various bacterial strains [8]. This enhancement is attributed to optimal spatial positioning of pharmacophoric elements and improved flexibility for target binding.

The methylene bridge serves multiple functions beyond simple molecular connectivity. It acts as a crucial linker that strengthens medicinal importance by connecting anionic groups and aromatic groups, thereby reducing repulsive interactions between charged species [9]. This bridging effect is particularly important in drug-antibody conjugates, where the linker chemistry determines the stability and release characteristics of the active compound.

Studies have shown that extension of the linker to propyl chains (three carbons) can provide additional benefits in certain contexts. For example, propylamine-linked derivatives demonstrated 2-fold increases in activity against specific bacterial targets compared to shorter linkers [8]. However, further extension beyond three carbons generally leads to diminished activity due to increased conformational flexibility and reduced binding specificity.

The chemical nature of the linker also influences metabolic stability and pharmacokinetic properties. Methylene linkers are generally more stable toward enzymatic cleavage compared to ester or amide linkages, providing advantages in terms of drug duration and bioavailability [9].

Thiol Functionality Transformations

The thiol group in 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol serves as a versatile functional handle for diverse chemical modifications that can dramatically alter the compound's properties and applications. The transformation of thiol functionalities represents one of the most promising strategies for developing new derivatives with enhanced biological activities [10] [11].

A particularly valuable transformation involves the conversion of the thiol group to thioacetate derivatives, which can subsequently undergo controlled hydrolysis to regenerate the mercapto group under specific conditions [10]. This protection-deprotection strategy enables selective functionalization and provides a method for controlled release of the active thiol species in biological systems.

Thiol-ene photopolymerization reactions represent another important transformation pathway [11]. These reactions are rapid, uninhibited by oxygen, and do not require solvents, making them ideal for bioconjugation applications [11]. The thiol group can react with various alkene partners to form stable thioether linkages, enabling the attachment of targeting groups, imaging agents, or drug delivery vectors.

Oxidative transformations of thiols to disulfides provide opportunities for creating dimeric or polymeric derivatives with altered biological profiles [12]. These disulfide-linked compounds can exhibit enhanced stability and may provide sustained release characteristics through reductive cleavage in cellular environments.

The nucleophilic character of the thiol group also enables direct alkylation and arylation reactions to produce S-substituted derivatives [13]. These transformations typically proceed under mild basic conditions using alkyl or aryl halides, providing access to a diverse range of structural variants with potentially different biological activities.

Bioisosteric Replacements in the Oxadiazole Framework

Bioisosterism represents a fundamental principle in medicinal chemistry for optimizing drug properties while maintaining or enhancing biological activity. In the context of 1,3,4-oxadiazole derivatives, bioisosteric replacements offer significant opportunities for improving pharmacological profiles and overcoming limitations of existing compounds [14] [15].

The 1,3,4-oxadiazole ring system itself serves as an excellent bioisostere for ester and amide functionalities due to its resistance to hydrolysis and favorable electronic properties [15]. Compared to its regioisomeric counterpart, 1,2,4-oxadiazole, the 1,3,4-oxadiazole demonstrates markedly superior pharmacological characteristics [14]. Systematic comparative studies have revealed that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to 1,2,4-oxadiazole analogues [14].

The enhanced properties of 1,3,4-oxadiazole derivatives extend beyond lipophilicity to encompass improved metabolic stability, reduced hERG channel inhibition, and better aqueous solubility [14]. These improvements can be rationalized through differences in charge distribution and dipole moments between the regioisomers [14]. The 1,3,4-oxadiazole configuration provides more favorable electrostatic interactions with biological targets while maintaining appropriate pharmacokinetic properties.

In cannabinoid receptor research, bioisosteric replacement of 1,2,4-oxadiazole rings with 1,3,4-oxadiazole rings has led to compounds with higher polarity and reduced metabolic degradation by human liver microsomes [16]. While some reduction in binding affinity may occur, the overall pharmacological profile often shows significant improvement, particularly in terms of selectivity and safety margins [16].

The resistance to hydrolysis exhibited by oxadiazole rings makes them particularly valuable as ester bioisosteres in environments where metabolic stability is critical [17]. Unlike conventional esters, which are rapidly cleaved by esterases, oxadiazole-containing compounds maintain structural integrity while preserving the desired biological interactions [17].

S-Substituted Derivatives Development

Thioether Derivatives

Thioether derivatives of 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol represent a major class of structurally modified compounds with diverse biological activities and enhanced pharmacological properties. The development of these derivatives typically involves S-alkylation or S-aralkylation reactions using various electrophilic partners [13] [18].

The synthesis of thioether derivatives generally proceeds through nucleophilic substitution reactions where the thiol group attacks alkyl or aralkyl halides in the presence of basic catalysts [13]. These reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) with bases like sodium hydroxide or potassium carbonate at room temperature to moderate heating [13]. Yields for these transformations commonly range from 56-80%, depending on the nature of the electrophile and reaction conditions.

Andrographolide-based thioether derivatives have demonstrated exceptional anticancer activities, with some compounds achieving IC₅₀ values as low as 0.6-0.7 μM against breast cancer cell lines [18]. Structure-activity relationship studies have revealed that heteroaromatic thioether substituents generally exhibit superior activity compared to simple aromatic thioethers [18]. The stereochemistry at the point of attachment also plays a crucial role, with S-configured derivatives typically showing better activity than their R-configured counterparts [18].

The incorporation of various aromatic and heteroaromatic substituents through thioether linkages enables fine-tuning of physicochemical properties. Electron-withdrawing groups on the aromatic rings tend to enhance biological activity, while electron-donating groups may reduce potency [18]. The length of the alkyl chain connecting the oxadiazole core to the aromatic system also influences activity, with optimal chain lengths typically being 2-4 carbon atoms.

Computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of thioether derivatives with their biological targets [18]. These studies reveal that the flexible thioether linkage allows for optimal positioning of both the oxadiazole pharmacophore and the aromatic substituent within the target binding site.

Sulfonyl Derivatives

Sulfonyl derivatives of oxadiazole compounds represent another important class of S-substituted derivatives with distinct biological profiles and mechanisms of action. These compounds typically incorporate sulfonamide functionalities that combine the beneficial properties of both oxadiazole and sulfonamide pharmacophores [19] [20].

The synthesis of oxadiazole-sulfonamide hybrids generally involves coupling reactions between oxadiazole thiols and sulfonyl chlorides in the presence of bases such as triethylamine [19]. These reactions proceed efficiently in aprotic solvents like dichloromethane or acetonitrile, typically yielding 70-85% of the desired sulfonamide products [19]. Alternative synthetic approaches involve oxidation of thioether precursors to generate sulfonyl functionalities.

Biological evaluation of oxadiazole-sulfonamide derivatives has revealed potent antimicrobial activities against both Gram-positive and Gram-negative bacterial strains [19]. Compounds such as OX7 and OX11 have demonstrated minimum inhibitory concentrations (MIC) of 15.75-31.25 μg/mL against various pathogenic bacteria, including Streptococcus pneumoniae, Pseudomonas aeruginosa, and Escherichia coli [19].

The mechanism of action for these sulfonyl derivatives often involves inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways [19]. Transmission electron microscopy studies have shown that treatment with active compounds results in significant cell wall damage and membrane rupture, leading to bacterial cell death [19]. The compounds also demonstrate effective anti-biofilm properties, achieving 92-100% reduction in biofilm formation [19].

Beyond antimicrobial activity, sulfonyl derivatives have shown promise as enzyme inhibitors, particularly targeting carbonic anhydrase IX (CAIX) in cancer therapy [21]. Thiazole and thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles have exhibited potent anticancer activities with low micromolar IC₅₀ values [21]. These compounds induce apoptosis, increase reactive oxygen species production, and inhibit cancer cell migration [21].

Thioglycosides Derivatives

Thioglycoside derivatives represent a specialized class of S-substituted compounds where carbohydrate moieties are attached to the oxadiazole core through thioether linkages. These derivatives combine the biological properties of oxadiazole heterocycles with the enhanced water solubility and bioavailability characteristics of glycoconjugates [22] [23].

The synthesis of oxadiazole thioglycosides typically involves glycosylation reactions between 1,3,4-oxadiazole-2-thiones and activated sugar derivatives [22]. A common synthetic approach uses peracetylated β-pyranosyl bromides as glycosyl donors in the presence of potassium carbonate as a base [22] [23]. These reactions proceed efficiently in polar aprotic solvents such as acetonitrile, typically yielding 66-93% of the desired thioglycoside products with predominantly β-configuration [23].

The anomeric configuration of thioglycoside derivatives is typically confirmed through ¹H NMR spectroscopy, where the anomeric protons appear as doublets characteristic of β-linkages [23]. The use of peracetylated sugar derivatives provides protection for hydroxyl groups during the glycosylation reaction, and subsequent deprotection using basic hydrolysis yields the free thioglycoside derivatives [22].

Biological evaluation of thioglycoside derivatives has revealed enhanced antimicrobial activities compared to their non-glycosylated counterparts [22] [23]. Studies against Acinetobacter calcoaceticus demonstrated that thioglycoside derivatives consistently showed superior antibacterial activity compared to the parent oxadiazole-thiones, confirming the beneficial effect of glyco-conjugation on antimicrobial potency [22] [23].

Structure-activity relationship studies have identified key structural features that influence biological activity. Thioglycosides bearing furyl substituents in the oxadiazole heterocycle showed the highest antibacterial activity [23]. Conversely, the presence of nitro groups on aromatic substituents generally decreased antibacterial activity compared to other functional groups [23].